3,4,5-Trimethoxy-N-(octan-2-YL)aniline
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Overview
Description
3,4,5-Trimethoxy-N-(octan-2-yl)aniline is an organic compound with the molecular formula C17H29NO3 and a molecular weight of 295.41706 g/mol . It is a derivative of aniline, substituted with three methoxy groups at the 3, 4, and 5 positions and an octan-2-yl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate alkylating agent. One common method is the alkylation of 3,4,5-trimethoxyaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(octan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3,4,5-Trimethoxy-N-(octan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: A simpler derivative without the octan-2-yl group.
3,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of an amine.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of an aniline.
Uniqueness
3,4,5-Trimethoxy-N-(octan-2-yl)aniline is unique due to the presence of the octan-2-yl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
646026-90-6 |
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Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-octan-2-ylaniline |
InChI |
InChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3 |
InChI Key |
APSUCCQDNAAIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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